ISO-Fludelone, also known as 17-iso-oxazole-26-F3-9,10-dehydro-12,13-desoxy-epothilone B, is a synthetic compound that belongs to the class of epothilones, specifically a third-generation analogue of epothilone B. This compound is designed to stabilize microtubules, which are critical components of the cell's cytoskeleton. Its mechanism of action involves binding to tubulin, leading to enhanced microtubule polymerization and reduced depolymerization, ultimately inhibiting cell division and inducing apoptosis. ISO-Fludelone has been recognized for its potential anti-mitotic and antineoplastic activities, making it a promising candidate for cancer treatment, particularly in solid tumors where it is currently undergoing clinical trials .
ISO-Fludelone is classified as an antineoplastic agent due to its ability to inhibit cancer cell growth by interfering with microtubule dynamics. It falls under the broader category of microtubule-targeting agents, which also includes other compounds like taxanes and previous generations of epothilones.
The synthesis of ISO-Fludelone involves a diverted total synthesis approach that builds upon pharmacological property leads. The process typically consists of multiple steps, including the formation of key structural motifs such as lactones and oxazoles. The synthesis is designed to be scalable for industrial production once clinical approval is obtained.
ISO-Fludelone's molecular formula is . Its structure features a complex arrangement that includes an oxazole ring and several functional groups that contribute to its biological activity.
ISO-Fludelone undergoes several types of chemical reactions that can modify its structure and potentially enhance its biological activity.
The major products formed from these reactions include hydroxylated derivatives from oxidation and deoxygenated compounds from reduction. Each reaction type can lead to variations in pharmacological properties.
ISO-Fludelone exerts its effects primarily through its interaction with tubulin. By binding to this protein:
This mechanism highlights ISO-Fludelone's potential as an effective anticancer agent with improved stability and bioavailability compared to earlier epothilones .
ISO-Fludelone demonstrates significant stability under physiological conditions and shows a favorable profile for drug development due to its lower nonspecific cytotoxicity compared to its predecessors .
ISO-Fludelone has a variety of scientific applications:
CAS No.: 4430-97-1
CAS No.: 1910-41-4
CAS No.:
CAS No.: 91698-30-5
CAS No.: 387825-07-2